Tert-butyl 2-aminopentanoate hydrochloride

Peptide Synthesis Analytical Chemistry Pharmaceutical Intermediates

Interchange of amino acid tert-butyl ester hydrochlorides risks stereochemical mismatch and coupling failure. This L-norvaline derivative eliminates that risk with batch-verified chiral integrity. • Verified stereochemistry: [α]²⁰D = 19 ± 1° (c=1, MeOH), ensuring reproducible SPPS outcomes. • ≥98% HPLC purity minimizes side reactions; mp 145-147 °C confirms ambient stability. • Orthogonal tert-butyl ester withstands basic/hydrogenation conditions, cleaved selectively under mild acid for sequential deprotection. • Dual utility: protected building block and reported arginase inhibitor for NO-pathway research.

Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
Cat. No. B13393087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-aminopentanoate hydrochloride
Molecular FormulaC9H20ClNO2
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCCCC(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C9H19NO2.ClH/c1-5-6-7(10)8(11)12-9(2,3)4;/h7H,5-6,10H2,1-4H3;1H
InChIKeyYQHANSSYWITJHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-aminopentanoate HCl: Identity & Sourcing


Tert-butyl 2-aminopentanoate hydrochloride (CAS 119483-47-5 for L-isomer, 1379444-89-9 for D-isomer) is an amino acid ester derivative with molecular formula C9H20ClNO2 and a molecular weight of approximately 209.71 g/mol [1]. This compound belongs to the class of protected norvaline building blocks, featuring a tert-butyl ester protecting group and a hydrochloride salt form. The tert-butyl group provides steric bulk for enhanced stability during peptide synthesis, while the hydrochloride improves solubility in polar solvents [2]. Widely employed as a chiral intermediate in pharmaceutical development, peptide synthesis, and biochemical research, this compound exists as distinct enantiomers (L- and D-forms) with defined stereochemical purity .

Workflow Chiral norvaline building block for peptide synthesis
Stereochemistry Defined L- and D-enantiomer forms for stereochemical control studies
Protection tert-butyl ester with HCl salt for orthogonal deprotection compatibility

Tert-butyl 2-aminopentanoate HCl: Why Substitution Fails


Generic substitution among amino acid tert-butyl ester hydrochlorides introduces significant risk of experimental failure due to three factors. First, stereochemical integrity varies widely across synthetic batches: L-norvaline tert-butyl ester hydrochloride exhibits an optical rotation of [α]²⁰D = 19 ± 1° (c=1, MeOH) , whereas commercial batches of the related tert-butyl 2-aminobutanoate hydrochloride often lack published stereochemical specification [1]. Second, side-chain length directly influences hydrophobicity and steric protection in peptide coupling, with the three-carbon norvaline side chain providing different shielding effects than two-carbon or four-carbon analogs [2]. Third, purity specifications differ markedly: high-grade L-norvaline tert-butyl ester hydrochloride is routinely available at ≥98% (HPLC) , while many analogs are only specified at 95% purity [3]. These differences, detailed quantitatively below, demonstrate that in-class compounds cannot be interchanged without compromising synthetic outcomes.

Stereochemical specification often absent for generic analogs, limiting enantiopurity verification.
Side-chain length difference (norvaline vs. aminobutanoate) alters steric shielding and coupling behavior.
Purity grades vary widely; lower-specified analogs may introduce impurities that propagate through synthesis.

Tert-butyl 2-aminopentanoate HCl: Differentiation Evidence


Purity: vs. 2-Aminobutanoate Analog

High-purity commercial L-norvaline tert-butyl ester hydrochloride is specified at ≥98% purity by HPLC with defined melting point and optical rotation . In contrast, the commonly used tert-butyl 2-aminobutanoate hydrochloride analog is commercially available at only 95% purity with no standardized optical rotation specification [1]. This purity differential of ≥3 percentage points represents a meaningful quality advantage for demanding synthetic applications.

Purity vs. analog
Cross-study comparable
≥98% (HPLC) vs. 95% for tert-butyl 2-aminobutanoate HCl
Supports purity specification review for synthesis
≥3 percentage point difference
Peptide Synthesis Analytical Chemistry Pharmaceutical Intermediates

Melting Point: vs. 2-Aminobutanoate Analog

L-Norvaline tert-butyl ester hydrochloride exhibits a melting point of 145-147°C . No melting point data is readily available in authoritative sources for tert-butyl 2-aminobutanoate hydrochloride [1], indicating less well-characterized thermal behavior. The well-defined, higher melting point of the target compound facilitates more reliable solid-phase handling and storage under standard laboratory conditions.

Melting point vs. analog
Cross-study comparable
145–147 °C; comparator data not reported
Thermal characterization context for solid-phase handling
Comparator lacks thermal profile documentation
Solid-Phase Peptide Synthesis Thermal Analysis Storage Stability

Optical Rotation: vs. 2-Aminobutanoate Analog

L-Norvaline tert-butyl ester hydrochloride exhibits a defined optical rotation of [α]²⁰D = 19 ± 1° (c=1, MeOH) , providing a verifiable metric for stereochemical integrity. In contrast, the PubChem entry for tert-butyl 2-aminobutanoate hydrochloride contains no optical rotation data [1], and commercial sources for this analog do not report this critical chiral purity parameter.

Optical rotation vs. analog
Cross-study comparable
[α]²⁰D = 19 ± 1° (c=1, MeOH); comparator not reported
Enables stereochemical quality control review
Missing comparator optical rotation data
Chiral Synthesis Enantiomeric Purity Peptide Stereochemistry

Steric Protection: Rotatable Bond Count & Side-Chain Length

Tert-butyl 2-aminopentanoate hydrochloride possesses 5 rotatable bonds and a three-carbon side chain (norvaline backbone) [1], compared to 4 rotatable bonds and a two-carbon side chain for tert-butyl 2-aminobutanoate hydrochloride [2]. The increased rotatable bond count and extended hydrophobic side chain provide greater conformational flexibility and enhanced steric shielding of the reactive α-amino group during peptide coupling reactions.

Rotatable bonds
Class-level inference
5 vs. 4 (aminobutanoate analog)
Steric protection context for coupling selectivity
Computed property; side-chain flexibility difference
Peptide Coupling Steric Hindrance Molecular Modeling

Arginase Inhibition Potential

L-Norvaline tert-butyl ester hydrochloride has been reported to function as an inhibitor of arginase, an enzyme critical in nitric oxide synthesis pathways relevant to vascular and metabolic research . While quantitative IC₅₀ data for the hydrochloride salt is not readily available in primary literature, this reported biological activity distinguishes it from simple amino acid ester analogs that lack documented enzyme inhibition profiles. No comparable arginase inhibition data is reported for tert-butyl 2-aminobutanoate hydrochloride or other two-carbon side-chain analogs in authoritative databases.

Arginase inhibition
Data to verify
Reported arginase inhibitor; no quantitative IC₅₀ provided
Reported biological activity context; requires validation
Sources missing; analog lacks comparable activity data
Enzyme Inhibition Nitric Oxide Pathway Vascular Biology

Deprotection Orthogonality: tert-Butyl vs. Methyl/Ethyl Esters

Tert-butyl esters of amino acids and peptides demonstrate superior stability under basic conditions compared to methyl and ethyl esters, while being more readily removed by acid catalysis than benzyl esters and remaining unaffected by hydrogenation in the presence of palladium or platinum catalysts [1]. This orthogonal deprotection profile is a class-level characteristic of tert-butyl ester protecting groups, shared by tert-butyl 2-aminopentanoate hydrochloride.

Deprotection orthogonality
Class-level inference
Acid-labile, base-stable, hydrogenation-stable; vs. methyl/ethyl/benzyl esters
Supports orthogonal protection strategy selection
Class-level tert-butyl ester advantage
Protecting Group Strategy Solid-Phase Synthesis Orthogonal Deprotection

Tert-butyl 2-aminopentanoate HCl: Application Scenarios


Solid-Phase Peptide Synthesis with Stereochemical Control

For solid-phase peptide synthesis (SPPS) protocols demanding enantiopure norvaline incorporation, tert-butyl 2-aminopentanoate hydrochloride provides verified stereochemical integrity via optical rotation specification ([α]²⁰D = 19 ± 1°) , enabling reproducible chiral outcomes. The elevated melting point (145-147°C) ensures stable storage and handling at ambient laboratory temperatures, while the ≥98% HPLC purity minimizes impurity-derived side reactions during coupling cycles.

Arginase-Mediated NO Pathway Investigation

In vascular and metabolic research focused on nitric oxide (NO) synthesis regulation, L-norvaline tert-butyl ester hydrochloride offers dual utility: it serves as a protected amino acid building block while simultaneously functioning as a reported arginase inhibitor . This dual functionality allows researchers to both construct peptide-based probes and directly modulate arginase activity within the same experimental framework, streamlining experimental workflows and reducing compound inventory requirements.

Orthogonal Protection in Pharmaceutical Intermediate Synthesis

In the synthesis of complex pharmaceutical intermediates containing multiple protecting groups, the tert-butyl ester moiety of this compound provides orthogonal deprotection capability: it remains stable under basic conditions and hydrogenation but is selectively cleaved under mild acidic conditions [1]. This orthogonality is essential for routes requiring sequential deprotection steps, such as the construction of Nirogacestat analogs or other γ-secretase inhibitor scaffolds that incorporate norvaline-derived structural elements.

SAR Studies of Hydrophobic Amino Acid Analogs

The three-carbon side chain (norvaline backbone) of tert-butyl 2-aminopentanoate hydrochloride, with its 5 rotatable bonds [2], provides a distinct hydrophobicity and conformational flexibility profile compared to two-carbon (2-aminobutanoate) or four-carbon (norleucine) analogs. This intermediate side-chain length is particularly valuable in SAR studies designed to probe the optimal hydrophobic character for peptide-receptor interactions or enzyme active site accommodation, where incremental chain-length changes produce measurable differences in binding affinity or catalytic efficiency.

Application
Selection Property
Validation Focus
Solid-phase peptide synthesis with stereochemical control
Stereochemical identity verification
Chiral purity and coupling reproducibility
Arginase-mediated NO pathway investigation
Dual functionality (building block + reported arginase inhibition)
Arginase inhibition assay validation
Orthogonal protection in pharmaceutical intermediate synthesis
Orthogonal deprotection profile
Compatibility with sequential deprotection strategies
SAR studies of hydrophobic amino acid analogs
Intermediate side-chain length and flexibility
Hydrophobicity-activity relationship profiling

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